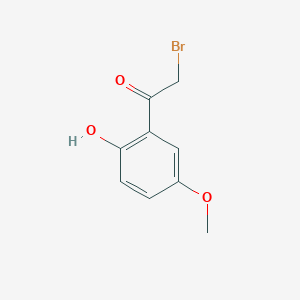

2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone

Description

Properties

IUPAC Name |

2-bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-13-6-2-3-8(11)7(4-6)9(12)5-10/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEOHUHOTMQILK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628891 | |

| Record name | 2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203524-87-2 | |

| Record name | 2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone can be synthesized through several methods:

Bromination of Paeonol: One common method involves the bromination of paeonol (2-hydroxy-4-methoxyacetophenone) using bromine in methylene chloride at room temperature.

Alternative Bromination Conditions: The bromination can also be carried out in acetic acid at room temperature, yielding about 60%, or in acetic anhydride, yielding about 48%.

Chemical Reactions Analysis

2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that 2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone exhibits notable biological activity, particularly in cancer treatment. Studies suggest that it may modulate enzyme activities and interact with various receptors involved in cancer pathways. The presence of hydroxy and methoxy groups enhances its ability to form hydrogen bonds, which can influence biological pathways relevant to cancer biology.

Mechanisms of Action

The compound's mechanism of action involves:

- Enzyme Modulation : It interacts with specific enzymes, potentially inhibiting their activity and affecting cellular signaling pathways.

- Receptor Interaction : The compound may bind to various receptors, influencing cell proliferation and apoptosis.

Organic Synthesis

Synthetic Routes

The synthesis of this compound typically involves several steps, including bromination of its precursors under controlled conditions. This compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Reactivity

The unique structure of this compound allows it to participate in diverse chemical reactions:

- Substitution Reactions : The bromine atom can be substituted by nucleophiles, allowing for the formation of new compounds.

- Oxidation and Reduction Reactions : The hydroxy group can be oxidized to a carbonyl group, while the ethanone moiety can be reduced to an alcohol.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone involves its interaction with biological molecules. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects such as enzyme inhibition or DNA damage.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physical Properties of Related Compounds

Key Differences

Electronic Effects: The 5-methoxy group in the target compound donates electrons via resonance, stabilizing the ketone group. In contrast, 5-fluoro analogs exhibit electron-withdrawing effects, increasing electrophilicity . Ortho-hydroxyl groups enable intramolecular hydrogen bonding with the ketone, reducing solubility in nonpolar solvents compared to para-substituted derivatives .

Synthetic Utility: The target compound is frequently used in thiazole synthesis (e.g., antidiabetic sulfonamide derivatives via condensation with thiourea ). 3,4-Dimethoxy analogs (e.g., 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone) are preferred in CDK9 inhibitor synthesis due to enhanced π-stacking interactions with enzyme pockets .

Biological Activity: Methyl-substituted analogs (e.g., 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone) show higher membrane permeability in antiproliferative assays . Fluoro-substituted derivatives exhibit improved metabolic stability in drug discovery pipelines .

Biological Activity

2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone is an organic compound notable for its unique chemical structure, which includes a bromine atom, hydroxy group, and methoxy group attached to a phenyl ring, along with an ethanone moiety. This configuration contributes to its potential biological activities, particularly in medicinal chemistry. Recent studies have highlighted its interactions with various biological targets, suggesting significant implications for therapeutic applications.

- Molecular Formula : C₉H₉BrO₃

- Functional Groups : Bromine (Br), Hydroxy (-OH), Methoxy (-OCH₃)

The presence of the hydroxy and methoxy groups enhances the compound's ability to form hydrogen bonds, which is crucial for its interaction with biological macromolecules.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the context of anticancer properties. The compound's mechanism of action appears to involve modulation of enzyme activities and receptor interactions.

Anticancer Properties

Studies have demonstrated that this compound can influence cell signaling pathways relevant to cancer biology. Its ability to form hydrogen bonds with proteins and enzymes enhances its potential as a lead compound in drug development.

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound has shown activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in antimicrobial therapy.

Study 1: Anticancer Mechanisms

A study focused on the anticancer effects of this compound reported significant inhibition of cancer cell proliferation in vitro. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Study 2: Antimicrobial Evaluation

Another research effort assessed the antimicrobial activity of this compound using minimum inhibitory concentration (MIC) assays. Results indicated that this compound exhibited substantial antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 30 |

| Escherichia coli | 20 | 40 |

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological molecules. The bromine atom may enhance lipophilicity, aiding membrane penetration, while the hydroxy and methoxy groups contribute to hydrogen bonding and molecular recognition processes.

Q & A

Q. Q1: What is the optimal synthetic route for 2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via bromination of its precursor, 1-(2-hydroxy-5-methoxyphenyl)ethanone, using bromine (Br₂) in chloroform (CHCl₃). A typical procedure involves:

- Dissolving the precursor in CHCl₃ and adding Br₂ dropwise under controlled conditions (e.g., 0°C to room temperature).

- Quenching the reaction with aqueous NaHCO₃ to neutralize excess Br₂, followed by washing with sodium thiosulfate to remove residual bromine.

- Drying over Na₂SO₄ and recrystallizing from diethyl ether (Et₂O) to achieve high purity (≥95%) .

Purity Validation: - Use HPLC with a C18 column (methanol/water mobile phase) to confirm absence of unreacted precursor.

- ¹H/¹³C NMR (DMSO-d₆) should show peaks consistent with the brominated product:

Advanced Experimental Design

Q. Q2: How to troubleshoot low yields (<50%) during bromination of the precursor?

Methodological Answer: Low yields often arise from incomplete bromination or side reactions. Strategies include:

- Reaction Monitoring: Use TLC (silica gel, ethyl acetate/hexane) to track precursor consumption.

- Temperature Optimization: Conduct the reaction at 0–5°C to suppress di-bromination or oxidation side products.

- Stoichiometry Adjustment: Ensure a 1:1 molar ratio of Br₂ to precursor; excess Br₂ may degrade the product.

- Workup Refinement: Replace aqueous NaHCO₃ with saturated Na₂S₂O₃ to minimize hydrolysis of the bromoketone .

Stability and Storage

Q. Q3: What are the critical storage conditions to prevent degradation of this compound?

Methodological Answer:

- Temperature: Store at 2–8°C in airtight containers to avoid thermal decomposition.

- Moisture Control: Keep under inert gas (N₂ or Ar) due to hygroscopicity; desiccants like silica gel are recommended.

- Light Sensitivity: Protect from UV light by using amber glassware or aluminum foil wrapping .

Analytical Data Contradictions

Q. Q4: If GC-MS analysis reveals a minor impurity at m/z 245, how can its identity be resolved?

Methodological Answer: The impurity (m/z 245) may correspond to 2,4-dibromo-1-(2-hydroxy-5-methoxyphenyl)ethanone , a di-brominated byproduct. Steps to confirm:

- High-Resolution Mass Spectrometry (HR-MS): Compare observed mass with theoretical exact mass (243.96 g/mol for mono-bromo vs. 323.87 g/mol for di-bromo).

- ¹H NMR: Look for a second CH₂Br peak (~5.1 ppm) or split aromatic signals indicating multiple bromination sites.

- Column Chromatography: Purify using silica gel (hexane/ethyl acetate gradient) to isolate the impurity for further characterization .

Reactivity Under Basic Conditions

Q. Q5: How does the compound behave in alkaline environments, and what precautions are necessary?

Methodological Answer:

- Hydrolysis Risk: The bromine atom is susceptible to nucleophilic attack by OH⁻, leading to 2-hydroxy-5-methoxyacetophenone .

- Mitigation:

Advanced Applications in Heterocyclic Synthesis

Q. Q6: How can this bromoketone serve as a building block for heterocyclic compounds?

Methodological Answer: The compound’s α-bromo ketone group facilitates:

- Nucleophilic Substitution: React with amines (e.g., aniline) to form α-aminoketones , intermediates for imidazoles or pyrazoles.

- Cyclocondensation: Combine with thiourea in ethanol under reflux to synthesize thiazole derivatives (e.g., antimicrobial agents).

- Photocatalytic Cross-Coupling: Use Pd catalysis (e.g., Pd(PPh₃)₄) with arylboronic acids to construct biaryl ketones .

Safety and Hazard Management

Q. Q7: What personal protective equipment (PPE) is required for handling this compound?

Methodological Answer:

- Respiratory Protection: NIOSH-certified N95 respirator to avoid inhalation of fine powders.

- Hand Protection: Nitrile gloves (≥0.11 mm thickness) resistant to halogenated solvents.

- Eye Protection: Goggles with side shields or full-face visor.

- Emergency Measures: Ensure access to safety showers and eyewash stations within 10 seconds of the workspace .

Computational Modeling

Q. Q8: Which software tools are suitable for predicting the compound’s reactivity or crystal structure?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.